Barium fluoride (BaF2, CAS 7787-32-8) is a high-density (4.89 g/cm³) alkaline earth fluoride widely procured for its exceptional broadband optical transparency, spanning from the deep ultraviolet (DUV, ~0.15 µm) into the mid-infrared (mid-IR, up to 13.5 µm). Beyond its role as a passive optical window, its cubic fluorite crystal lattice possesses a uniquely low maximum phonon energy, making it a highly efficient host matrix for rare-earth luminescent dopants. Furthermore, BaF2 is distinguished in the radiation detection industry as one of the fastest known inorganic scintillators, featuring a sub-nanosecond cross-luminescence decay component [1]. These combined attributes make it a critical material for advanced optics, high-energy physics, and solid-state laser manufacturing.
While Calcium fluoride (CaF2) and Magnesium fluoride (MgF2) are often considered default fluoride optical materials due to their lower cost and higher mechanical hardness, they fail as generic substitutes for BaF2 in several high-performance workflows. In mid-IR spectroscopy, CaF2 becomes opaque around 9–10 µm, cutting off critical molecular vibrational bands that BaF2 easily transmits[1]. For luminescent and laser applications, the higher phonon energy of CaF2 (~465 cm⁻¹) compared to BaF2 (~330 cm⁻¹) leads to severe non-radiative multiphonon quenching of mid-IR dopant emissions, drastically reducing quantum yield [2]. Finally, substituting BaF2 with standard scintillators or other fluorides entirely eliminates the ~0.6 ns ultra-fast decay component, rendering the substitute useless for precision timing applications like Time-of-Flight PET [3].
In broadband infrared applications, Barium fluoride (BaF2) outperforms standard Calcium fluoride (CaF2) and Magnesium fluoride (MgF2) by offering an extended long-wavelength transmission cutoff. While CaF2 transmission typically drops below useful thresholds around 9–10 µm, BaF2 maintains >80% transmission up to 11–12 µm and remains partially transparent up to 13.5 µm depending on thickness [1]. This makes BaF2 a superior choice for mid-IR spectroscopy cells and thermal imaging windows where the 10–13 µm band is critical, avoiding the need to use highly hygroscopic alternatives like KBr or NaCl.
| Evidence Dimension | Long-Wavelength Transmission Cutoff |
| Target Compound Data | ~13.5 µm (BaF2) |
| Comparator Or Baseline | ~9.0 to 10.0 µm (CaF2) |
| Quantified Difference | ~3.5 to 4.5 µm extension into the mid-infrared |
| Conditions | Standard optical window thickness (e.g., 1–4 mm) |
Allows buyers to procure a robust, non-hygroscopic optical window that covers critical mid-IR vibrational bands inaccessible to CaF2.
BaF2 is renowned as one of the fastest inorganic scintillators available, driven by its cross-luminescence mechanism. It exhibits an ultra-fast scintillation decay component at 220 nm with a decay time of 0.6 to 0.8 ns[1]. In contrast, standard scintillators like BGO have decay times around 300 ns, and even other fluorides like CaF2(Eu) are significantly slower (~900 ns). Although BaF2 also possesses a slow component (~600 ns at 310 nm), the sub-nanosecond fast component can be isolated using UV filters or selective doping, providing unprecedented timing resolution.
| Evidence Dimension | Primary Scintillation Decay Time (Fast Component) |
| Target Compound Data | 0.6 – 0.8 ns (BaF2) |
| Comparator Or Baseline | ~300 ns (BGO) or ~900 ns (CaF2:Eu) |
| Quantified Difference | Orders of magnitude faster decay time |
| Conditions | Gamma-ray / X-ray excitation, monitoring 220 nm emission |
Essential for procuring detector materials where sub-nanosecond timing resolution is the primary performance bottleneck.
As a host matrix for rare-earth ions (e.g., Er3+, Ho3+), BaF2 offers a distinct advantage over CaF2 due to its larger cation radius and heavier mass, which results in a significantly lower maximum phonon energy. The maximum phonon energy of BaF2 is approximately 330 cm⁻¹, compared to ~465 cm⁻¹ for CaF2 [1]. This lower phonon energy drastically reduces the probability of non-radiative multiphonon relaxation. Consequently, mid-IR emissions from dopants are preserved, yielding longer excited-state lifetimes (e.g., Er3+ 4I13/2 lifetime is notably extended) and higher quantum efficiencies for upconversion and mid-IR laser applications.
| Evidence Dimension | Maximum Phonon Energy |
| Target Compound Data | ~330 cm⁻¹ (BaF2) |
| Comparator Or Baseline | ~465 cm⁻¹ (CaF2) |
| Quantified Difference | ~135 cm⁻¹ reduction in phonon energy |
| Conditions | Host lattice for trivalent rare-earth dopants (e.g., Er3+, Ho3+) |
Dictates the selection of BaF2 over CaF2 as a precursor host matrix to maximize the quantum yield of mid-IR solid-state lasers and upconversion phosphors.
In high-temperature or unsteady thermal environments, the predictability of a material's refractive index change is critical. BaF2 exhibits a linear, negative thermo-optic coefficient (dn/dT ≈ -15.2 × 10⁻⁶ /°C) over a wide temperature range, driven primarily by thermal expansion[1]. While CaF2 shares this linear behavior, MgF2 demonstrates a nonlinear variation with temperature due to competing electronic polarizability effects. The predictable linear dn/dT of BaF2, combined with its extended IR transmission, makes it an ideal candidate for thermoreflectance-based temperature sensing and for pairing with positive dn/dT materials to create superachromatic, athermalized lens systems.
| Evidence Dimension | Thermo-Optic Coefficient (dn/dT) Linearity |
| Target Compound Data | Linear decrease (dn/dT ≈ -15.2 × 10⁻⁶ /°C) |
| Comparator Or Baseline | Nonlinear variation (MgF2) |
| Quantified Difference | Predictable linear vs. complex nonlinear thermal response |
| Conditions | Elevated temperatures (21 °C to 368 °C) at IR wavelengths |
Enables engineers to procure a reliable optical material for systems that must maintain focus and performance across extreme temperature gradients.
Because BaF2 extends transmission up to 13.5 µm, it is the preferred window material for liquid transmission cells and FTIR spectroscopy when analyzing molecular vibrations that fall outside the 9 µm cutoff of CaF2[1]. It provides a rugged, non-hygroscopic alternative to soft salts like KBr.
Leveraging its sub-nanosecond (0.6 ns) cross-luminescence decay time, BaF2 is highly sought after for Time-of-Flight Positron Emission Tomography (ToF-PET) and GHz hard X-ray imaging [2]. Its fast timing resolution vastly outperforms standard BGO scintillators.
The low maximum phonon energy (~330 cm⁻¹) of the BaF2 crystal lattice minimizes multiphonon quenching, making it an optimal precursor matrix for doping with rare-earth ions like Er3+ and Ho3+ [3]. This results in highly efficient upconversion phosphors and mid-IR solid-state lasers.
Due to its predictable, linear negative thermo-optic coefficient (dn/dT) and broad IR transparency, BaF2 is frequently paired with materials like Germanium or Silicon to design superachromatic, athermalized lenses that maintain optical focus across fluctuating temperatures[4].
Irritant